5-Amino-6-methylpyrimidin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-4(6)5(9)8-2-7-3/h2H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUUWQMNQRGTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313069 | |
| Record name | NSC266143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14675-49-1 | |
| Record name | 5-Amino-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14675-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 266143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014675491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC266143 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC266143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Amino 6 Methylpyrimidin 4 1h One and Its Analogues
Classical Cyclocondensation Approaches for Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine ring through cyclocondensation reactions represents a foundational and widely utilized strategy. These methods typically involve the reaction of a nitrogen-containing component with a 1,3-dicarbonyl compound or its equivalent.
Guanidine-Based Condensation Strategies
Guanidine (B92328) and its derivatives are crucial binucleophiles in the synthesis of 2-aminopyrimidine (B69317) scaffolds. nih.gov The reaction of guanidine with a β-ketoester, such as ethyl acetoacetate (B1235776), is a common method for constructing the pyrimidinone ring. For instance, the condensation of guanidine hydrochloride with ethyl acetoacetate can yield 2-amino-6-methylpyrimidin-4(1H)-one. This reaction is often carried out in the presence of a base, like sodium ethoxide, to facilitate the cyclization process. nih.gov
Similarly, substituted guanidines can be employed to introduce various functionalities at the 2-position of the pyrimidine ring. For example, the reaction of arylbiguanides with ethyl acetoacetate has been used to synthesize 2-arylguanidino-4,6-dimethylpyrimidine derivatives. kyushu-u.ac.jp These classical approaches, while effective, often require harsh reaction conditions and can lead to the formation of byproducts. kyushu-u.ac.jp
A study by Deshmukh et al. reported an efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines through a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol (B145695). mdpi.com This highlights the versatility of guanidine-based condensations in creating diverse pyrimidine structures.
Utilization of 1,3-Dicarbonyl Compounds and Nitrogen-Containing Precursors
The reaction between 1,3-dicarbonyl compounds and various nitrogen-containing precursors is a cornerstone of pyrimidine synthesis. researchgate.net Acetylacetone (B45752), a common 1,3-dicarbonyl compound, can react with biguanides to form 2-substituted-guanidino-4,6-dimethylpyrimidines. kyushu-u.ac.jp This reaction offers a straightforward route to 4,6-dimethylpyrimidine (B31164) derivatives. kyushu-u.ac.jp
The choice of the 1,3-dicarbonyl compound and the nitrogen source dictates the substitution pattern of the final pyrimidine product. For example, using ethyl benzoylacetate instead of acetylacetone leads to the formation of 2-substituted-guanidino-4-hydroxy-6-phenylpyrimidines. kyushu-u.ac.jp Furthermore, the synthesis of highly functionalized pyrimidines can be achieved from cyanogen (B1215507) and β-dicarbonyl compounds in the presence of a metal catalyst, a process that involves the formation of a carbon-carbon bond. unipd.it
Modern and Green Synthesis Protocols
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for synthesizing pyrimidinone scaffolds. These modern approaches often offer advantages such as shorter reaction times, higher yields, and reduced waste generation.
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnanobioletters.com This technology has been successfully applied to the synthesis of pyrimidine analogues, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of 2-imino-4,6-diaryldihydropyrimidines from chalcones and guanidine hydrochloride can be accomplished under solvent-free conditions using microwave irradiation. researchgate.net This method is noted for its operational simplicity and environmentally benign nature. researchgate.net
Microwave irradiation has also been employed in the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones, where a solution of a β-ketonitrile and hydrazine (B178648) is heated under microwave conditions, followed by the addition of a β-ketoester and acetic acid. nih.gov This approach demonstrates a significant improvement in both yield and reaction time over conventional heating. nih.gov Furthermore, the synthesis of 4-amino pyrimidine analogues has been achieved using a nickel titanate nanoparticle-supported montmorillonite (B579905) K30 catalyst in a microwave reactor, highlighting the synergy between modern catalytic systems and microwave technology. rsc.org
One-Pot Reaction Sequences
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. mdpi.com Several one-pot methodologies have been developed for the synthesis of pyrimidine and fused pyrimidine systems. oiccpress.comresearchgate.net
For instance, a one-pot, three-component synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives has been developed from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com Another example is the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives using a DABCO-based ionic liquid catalyst, which features short reaction times and easy product isolation. oiccpress.com These methods streamline the synthetic process and often lead to high yields of the desired products. oiccpress.commdpi.com
Transition Metal-Catalyzed Methodologies for Pyrimidinone Scaffolds
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. Several transition metal-catalyzed methods have been reported for the synthesis of pyrimidinone and related heterocyclic scaffolds.
Copper catalysts have been utilized in the synthesis of pyrimidines from ketones and nitriles, proceeding through a pathway involving consecutive C-C and C-N bond formations. mdpi.com Copper(II) triflate has also been shown to be an efficient catalyst for the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com
Iron catalysis has been employed for the regioselective reaction of ketones, aldehydes, or esters with amidines to provide various pyrimidine derivatives. organic-chemistry.org This method utilizes an in-situ prepared recyclable iron(II)-complex and demonstrates broad functional group tolerance. organic-chemistry.org Additionally, iridium-catalyzed [3+1+1+1] synthesis of alkyl or aryl pyrimidines from amidines and alcohols has been developed, showcasing the versatility of transition metal catalysis in constructing the pyrimidine core. mdpi.com
More recently, a metal-free approach involving visible-light-enabled photo-oxidation has been reported for the synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones, offering a greener alternative to transition-metal-catalyzed dehydrogenation. nih.gov
Functional Group Interconversion Strategies in Pyrimidinone Synthesis
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, enabling chemists to modify existing molecular scaffolds to produce a variety of analogues. fiveable.me In the context of pyrimidinone chemistry, FGI strategies are crucial for the late-stage diversification of complex molecules, allowing for the fine-tuning of properties essential for applications in drug discovery and materials science. nih.gov These methods involve the transformation of one functional group on a pre-existing pyrimidine ring into another, often bypassing the need for a complete de novo synthesis. nih.govwikipedia.org
Key strategies in pyrimidinone synthesis focus on the interconversion of exocyclic functional groups, particularly at positions 2, 4, and 6 of the pyrimidine core. These transformations provide access to a diverse range of substituted pyrimidinones (B12756618) from common intermediates.
Key FGI Transformations:
Conversion of Carbonyls to Amines via Thionation: A prevalent strategy to introduce an amino group at a position occupied by a carbonyl, such as the C4 position of a uracil-type pyrimidinone, involves a two-step process. The carbonyl group is first converted into a more reactive thiocarbonyl using a thionating agent like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀). umich.edu The resulting thioketone is a better leaving group and can be subsequently displaced by ammonia (B1221849) or a primary amine to yield the corresponding aminopyrimidine. umich.edu This reaction is analogous to the enzymatic conversion of uracil (B121893) to cytosine, where the C4 carbonyl is activated before amination. umich.edu
Hydrolytic Deamination: The reverse transformation, converting an amine to a carbonyl, is also a synthetically useful FGI. The amino group of a cytosine or a related aminopyrimidine can be hydrolyzed to form a uracil or pyrimidinone derivative. umich.edu This reaction can be catalyzed by enzymes like cytosine deaminases or achieved under chemical hydrolysis conditions. umich.edu
Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are versatile precursors for FGI. A halogen atom, such as chlorine or bromine, at positions 2, 4, or 6 can be readily displaced by various nucleophiles. The reaction with amines, for instance, provides a direct route to aminopyrimidines and their derivatives under mild conditions, often without the need for metal catalysts. organic-chemistry.org This approach is highly effective for producing a wide array of 2-aryl and 2-alkyl aminopyrimidines. organic-chemistry.org
Deconstruction-Reconstruction Strategy: A more advanced and powerful FGI approach involves the temporary opening of the pyrimidine ring. nih.gov In this strategy, a pyrimidine is transformed into an N-arylpyrimidinium salt, which enables cleavage of the ring to form a versatile three-carbon iminoenamine building block. nih.gov This intermediate can then be reacted with various cyclizing agents. For example, reaction with urea (B33335) can reconstruct the pyrimidinone core, while reaction with different amidines can yield other substituted pyrimidines. nih.gov This method allows for extensive diversification of the original pyrimidine core, providing access to analogues that would be difficult to obtain through other synthetic routes. nih.gov
The following table summarizes key functional group interconversion strategies relevant to pyrimidinone synthesis.
| Strategy | Starting Functional Group | Target Functional Group | Key Reagents/Conditions | Description |
| Thionation-Amination | Carbonyl (-C=O) | Amine (-NH₂) | 1. Lawesson's Reagent or P₄S₁₀2. Ammonia (NH₃) or R-NH₂ | Two-step conversion where the pyrimidinone carbonyl is first converted to a thiocarbonyl, which is a more reactive intermediate for nucleophilic substitution by an amine. umich.edu |
| Hydrolytic Deamination | Amine (-NH₂) | Carbonyl (-C=O) | H₂O, Acid/Base or Enzyme (e.g., Cytosine Deaminase) | Hydrolysis of an exocyclic amino group (e.g., on a cytosine derivative) to form the corresponding carbonyl of a pyrimidinone (e.g., a uracil derivative). umich.edu |
| Nucleophilic Aromatic Substitution (SNAr) | Halogen (-Cl, -Br) | Amine (-NH₂) | Amines (R-NH₂) | Direct displacement of a halogen atom on the pyrimidine ring by an amine nucleophile to form aminopyrimidines. organic-chemistry.org |
| Deconstruction-Reconstruction | Pyrimidine Ring | Modified Pyrimidinone or other Heterocycles | 1. N-Arylation2. Cleavage (e.g., with base)3. Recyclization (e.g., with Urea) | The pyrimidine ring is opened to an iminoenamine intermediate and then re-closed with a new component, allowing for significant structural diversification. nih.gov |
These interconversion strategies highlight the synthetic flexibility of the pyrimidine scaffold and are instrumental in developing analogues of target molecules like 5-Amino-6-methylpyrimidin-4(1H)-one for structure-activity relationship (SAR) studies. nih.gov
Chemical Reactivity and Derivatization Pathways of 5 Amino 6 Methylpyrimidin 4 1h One
The chemical behavior of 5-Amino-6-methylpyrimidin-4(1H)-one is dictated by the interplay of its constituent functional groups: the pyrimidine (B1678525) ring, the exocyclic amino group, the methyl group, and the keto group. The electron-donating nature of the amino and methyl groups influences the aromaticity and nucleophilicity of the pyrimidine core, while the keto group participates in tautomerization, affecting the ring's reactivity.
Nucleophilic Substitution Reactions
The pyrimidine ring in this compound can undergo nucleophilic substitution reactions, particularly when substituted with a good leaving group. While direct substitution on the unsubstituted ring is challenging, the presence of a halogen, such as chlorine, at the 4- or 6-position of the pyrimidine ring facilitates nucleophilic attack.
In a related compound, 2-Amino-4-chloro-6-methylpyrimidine, the chlorine atom is susceptible to displacement by various nucleophiles. sigmaaldrich.com This reaction is a cornerstone in the synthesis of a diverse array of substituted pyrimidines. The amino group at the 2-position influences the reactivity of the C-4 position towards nucleophilic attack. sigmaaldrich.com
Furthermore, studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that primary amines can displace both the chloro and the alkoxy groups, with the alkoxy group proving to be a better leaving group in this specific context. chemrxiv.org This unexpected reactivity highlights the complex electronic effects within the pyrimidine ring, where an electron-withdrawing nitro group at the 5-position significantly activates the ring towards nucleophilic substitution. chemrxiv.org Although this compound possesses an electron-donating amino group at the 5-position, these findings on analogous structures provide valuable insights into the potential for nucleophilic substitution reactions.
| Reactant/Substrate | Nucleophile | Product | Observations |
| 2-Amino-4-chloro-6-methylpyrimidine | Various Nucleophiles | 2-Amino-4-substituted-6-methylpyrimidine | The chlorine atom is readily displaced. sigmaaldrich.com |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | 4,6-Di(alkyl/aryl)amino-5-nitropyrimidine | Unexpected disubstitution occurs, with the alkoxy group being a better leaving group than chlorine. chemrxiv.org |
Oxidation and Reduction Transformations
The functional groups of this compound present several sites for oxidation and reduction reactions. The methyl group, in particular, can be a target for oxidation. For instance, in the structurally similar 5-methylcytosine, the methyl group can be oxidized to a hydroxymethyl group by TET enzymes. nih.gov This suggests a potential pathway for the selective oxidation of the 6-methyl group in this compound to yield the corresponding 6-hydroxymethyl derivative.
The pyrimidine ring itself can undergo reduction, although this typically requires harsh conditions. The exocyclic amino group could potentially be oxidized, but this often leads to complex product mixtures unless carefully controlled.
| Substrate | Reagent/Condition | Product | Relevance |
| 5-Methylcytosine | TET Enzymes (2-oxoglutarate and Fe(II)-dependent) | 5-Hydroxymethylcytosine | Provides a model for the potential oxidation of the 6-methyl group. nih.gov |
Condensation Reactions and Schiff Base Formation
The exocyclic amino group at the 5-position of this compound is a key site for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases (imines). researchgate.netwjpsonline.com These reactions are fundamental in the synthesis of a wide range of derivatives with diverse applications.
The condensation typically proceeds via the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The stability of the resulting Schiff base is often enhanced by conjugation with the pyrimidine ring. wjpsonline.com
A study on the condensation of 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) with 1-acetyl-2-imidazolin-2-one demonstrated the reactivity of the 5-amino group, leading to the formation of a C=N bond. researchgate.net Similarly, pyrimidine-5-carbaldehyde (B119791) derivatives readily undergo condensation with anilines to form the corresponding imines. nih.gov The reaction conditions, such as solvent polarity and temperature, can significantly influence the reaction outcome and yield. nih.gov
| Pyrimidine Derivative | Carbonyl Compound | Product Type | Key Findings |
| 5-Amino-4,6-dichloro-2-methylpyrimidine | 1-Acetyl-2-imidazolin-2-one | Imine | Demonstrates the reactivity of the 5-amino group in a closely related pyrimidine. researchgate.net |
| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Substituted Anilines | Schiff Base | Highlights the formation of 5-iminomethylpyrimidine derivatives. nih.gov |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Hemiaminal/Schiff Base | The reaction equilibrium can be influenced by solvent polarity. nih.gov |
Cyclization Reactions Towards Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as purines and pyrimido[1,6-a]pyrimidines. chemrxiv.orgnih.gov These reactions typically involve the participation of the 5-amino group and an adjacent ring nitrogen or a substituent at the 6-position in a cyclization cascade.
The synthesis of purine (B94841) libraries, for example, often utilizes polysubstituted pyrimidines as key intermediates. chemrxiv.org The 5-amino group can react with a suitable one-carbon synthon to form the imidazole (B134444) ring of the purine nucleus.
Furthermore, substituted aminopyrimidines can undergo intramolecular N-alkylation or condensation to form bicyclic systems like pyrimido[1,2-c]quinazolines. nih.gov The formation of 5,6- and 6,6-fused bicyclic systems has also been achieved through the cyclization of linear peptides containing amino acid nucleophiles, providing a general strategy that could be adapted for this compound derivatives. ebrary.net
| Starting Material | Reaction Type | Fused System | Significance |
| Substituted Aminopyrimidines | Intramolecular N-alkylation/Condensation | Pyrimido[1,2-c]quinazolines | Demonstrates a pathway to fused systems from aminopyrimidine precursors. nih.gov |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Reaction with Primary Amines followed by Cyclization | Purines | Highlights the use of substituted pyrimidines in purine synthesis. chemrxiv.org |
| Linear Peptides with Amino Acid Nucleophiles | Intramolecular Cyclization | 5,6- and 6,6-Fused Bicyclic Systems | Provides a general mechanism for the formation of fused heterocyclic rings. ebrary.net |
Alkylation Studies and Regioselectivity
The alkylation of this compound can occur at several nucleophilic sites: the ring nitrogens (N1 and N3) and the exocyclic amino group. The regioselectivity of the alkylation is dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the presence of a base.
In related pyrimidine systems, such as 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione, the methylation at the N1 position is established. bldpharm.com The tautomeric nature of the pyrimidinone ring influences the site of alkylation. The keto-enol tautomerism can lead to O-alkylation, while the lactam-lactim tautomerism affects the N-alkylation pattern.
While specific studies on the alkylation of this compound are not extensively detailed in the provided search results, general principles of methionine alkylation, which occurs selectively at low pH, suggest that the exocyclic amino group could be targeted under specific conditions. nih.gov However, the nucleophilicity of the ring nitrogens, particularly in the presence of a base, would likely favor N-alkylation. Further empirical studies are necessary to fully elucidate the regioselectivity of alkylation for this specific compound.
| Compound | Alkylation Site | Product | Notes |
| 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | N1-position | 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | Illustrates N-alkylation in a similar pyrimidine structure. bldpharm.com |
| Methionine | Thioether | S-Alkyl methionine | Selective alkylation at low pH provides a model for targeting specific functional groups. nih.gov |
Comprehensive Spectroscopic and Structural Characterization of 5 Amino 6 Methylpyrimidin 4 1h One and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a chemical compound by observing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopic Analysis
In a hypothetical ¹H NMR spectrum of 5-Amino-6-methylpyrimidin-4(1H)-one, distinct signals would be expected for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
NH Proton: The proton on the nitrogen atom in the pyrimidine (B1678525) ring (N1-H) would likely appear as a broad singlet. Its chemical shift would be significantly influenced by the solvent and concentration.
Amino (NH₂) Protons: The protons of the amino group at the C5 position would also typically appear as a broad singlet. The chemical shift can vary and is dependent on factors like solvent and temperature.
Methyl (CH₃) Protons: The methyl group at the C6 position would give rise to a sharp singlet, integrating to three protons.
Aromatic Proton: The proton at the C2 position of the pyrimidine ring would appear as a singlet in the aromatic region of the spectrum.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Multiplicity | Integration | Chemical Shift (ppm) |
| N1-H | br s | 1H | Varies |
| C5-NH₂ | br s | 2H | Varies |
| C6-CH₃ | s | 3H | ~2.0-2.5 |
| C2-H | s | 1H | ~7.5-8.5 |
| Note: This table is illustrative and not based on experimental data. |
Carbon-13 (¹³C) NMR Spectroscopic Analysis, including CP-MAS for Solid State
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Carbonyl Carbon (C=O): The C4 carbon, being part of a carbonyl group within an amide-like system, would be expected to resonate at a high chemical shift, typically in the range of 160-170 ppm.
Aromatic Carbons: The carbon atoms of the pyrimidine ring (C2, C5, and C6) would appear in the aromatic region. The C2 carbon would likely be the most downfield of these due to its position between two nitrogen atoms. The C5 and C6 carbons' shifts would be influenced by the amino and methyl substituents, respectively.
Methyl Carbon (CH₃): The carbon of the methyl group at C6 would appear at a much lower chemical shift, in the aliphatic region.
For solid-state analysis, Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR would be employed to obtain high-resolution spectra of the solid material, providing insights into the molecular structure and packing in the crystalline state.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Chemical Shift (ppm) |
| C4 (C=O) | ~160-170 |
| C2 | ~150-160 |
| C6 | ~140-150 |
| C5 | ~110-120 |
| C6-CH₃ | ~15-25 |
| Note: This table is illustrative and not based on experimental data. |
Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis
¹⁵N NMR spectroscopy would provide direct information about the nitrogen atoms in the pyrimidine ring and the amino group. The chemical shifts would be sensitive to the hybridization and chemical environment of each nitrogen atom. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, specialized techniques and longer acquisition times are often required.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is particularly useful for identifying functional groups.
N-H Stretching: The N-H stretching vibrations of the amino group (NH₂) and the ring NH would appear in the region of 3200-3500 cm⁻¹. The amino group typically shows two bands in this region (symmetric and asymmetric stretching).
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the pyrimidinone ring would be expected around 1650-1700 cm⁻¹.
C=C and C=N Stretching: Vibrations of the C=C and C=N bonds within the pyrimidine ring would appear in the 1500-1650 cm⁻¹ region.
N-H Bending: The N-H bending vibrations of the amino group would be observed around 1600-1650 cm⁻¹.
C-H Bending: Bending vibrations for the methyl group would be found at lower wavenumbers.
Hypothetical IR Data Table
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (ring and amino) | Stretching | ~3200-3500 |
| C=O | Stretching | ~1650-1700 |
| C=C, C=N | Stretching | ~1500-1650 |
| N-H | Bending | ~1600-1650 |
| Note: This table is illustrative and not based on experimental data. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of its elemental formula. For this compound (C₅H₇N₃O), the expected monoisotopic mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system, with its conjugated double bonds and heteroatoms, would be expected to exhibit characteristic absorption bands in the UV region. The presence of the amino and carbonyl groups would influence the position and intensity of these bands, which correspond to π → π* and n → π* electronic transitions.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction techniques are fundamental in determining the three-dimensional atomic arrangement of crystalline solids. These methods provide invaluable insights into molecular structure, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound. For a molecule like this compound, which possesses hydrogen bond donors (amino and N-H groups) and acceptors (carbonyl oxygen and ring nitrogens), X-ray diffraction is crucial for a complete understanding of its supramolecular chemistry. However, a thorough review of scientific literature and crystallographic databases indicates that detailed X-ray diffraction studies specifically for this compound have not been publicly reported. The following sections describe the principles of these techniques and the type of information they would yield.
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the electron density and thus determine the exact positions of atoms within the crystal lattice.
For this compound, an SC-XRD analysis would provide unambiguous proof of its tautomeric form in the solid state, confirming the position of the hydrogen atom on the pyrimidine ring (N1 or N3). It would also reveal detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's precise geometry and conformation. In studies of related pyrimidine derivatives, SC-XRD has been essential in confirming molecular structures and identifying the predominant tautomers in the crystalline state. mdpi.comresearchgate.net For instance, in a study of a different pyrimidinone, SC-XRD was used to unambiguously determine the tautomeric form, which was not possible from NMR data alone. mdpi.com
If a single crystal of this compound were to be synthesized and analyzed, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.
Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound (Note: No experimental data is currently available in public databases for this specific compound.)
| Parameter | Value |
|---|---|
| Chemical Formula | C5H7N3O |
| Formula Weight | 125.13 g/mol |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P21/c) |
| a (Å) | (Value) |
| b (Å) | (Value) |
| c (Å) | (Value) |
| α (°) | 90 |
| β (°) | (Value) |
| γ (°) | 90 |
| Volume (Å3) | (Value) |
| Z | (e.g., 4) |
| Calculated Density (g/cm3) | (Value) |
| R-factor (%) | (Value) |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.
The primary applications of PXRD for a compound like this compound would include:
Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern (which could be calculated from single-crystal data).
Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms.
Polymorphism Screening: Identifying different crystal packing arrangements (polymorphs), which can have distinct physical properties.
While no specific PXRD data for this compound is currently published, analysis of other organic compounds demonstrates its utility. For example, PXRD studies on various pyridinone derivatives have been used to confirm that the measured diffraction lines are consistent with the expected space group and that no detectable impurities are present. researchgate.net
A typical representation of PXRD data includes a table of observed diffraction peaks (2θ values) and their corresponding intensities.
Table 2: Illustrative Powder X-ray Diffraction Data for this compound (Note: This table is a template; no experimental data is publicly available for this compound.)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| (Value) | (Value) | (Value) |
| (Value) | (Value) | (Value) |
| (Value) | (Value) | (Value) |
| (Value) | (Value) | (Value) |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis)
The solid-state structure of a molecular crystal is stabilized by a complex network of intermolecular interactions. For this compound, these are expected to be dominated by hydrogen bonds. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice, based on data obtained from SC-XRD.
The Hirshfeld surface is a mapped representation of the space a molecule occupies in a crystal. By color-coding the surface based on the distances of intermolecular contacts, one can quickly identify the nature and relative importance of different interactions. Key features that a Hirshfeld analysis of this compound would reveal include:
Visualization of Hydrogen Bonds: Strong hydrogen bonds, such as N-H···O and N-H···N, would appear as distinct red regions on the dnorm surface.
Identification of Other Interactions: Besides hydrogen bonding, weaker interactions like C-H···π and π-π stacking (if present) can also be identified. mdpi.com
Studies on structurally similar pyrimidinium salts have successfully used Hirshfeld surface analysis to show that H···H, O···H/H···O, and N···H/H···N contacts are the most significant contributors to the crystal packing, providing a detailed understanding of the supramolecular architecture. uc.ptnih.gov
Table 3: Potential Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: This is a hypothetical breakdown based on related structures, as no specific analysis for this compound is available.)
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | (e.g., ~40-50%) |
| O···H / H···O | (e.g., ~20-30%) |
| N···H / H···N | (e.g., ~10-20%) |
| C···H / H···C | (e.g., ~5-10%) |
| Other (C···C, C···N, etc.) | (e.g., <5%) |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-4-hydroxy-6-methylpyrimidinium-2,3-pyrazinedicorboxylate |
| 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate |
| 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone |
Computational and Theoretical Investigations of 5 Amino 6 Methylpyrimidin 4 1h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying systems like 5-Amino-6-methylpyrimidin-4(1H)-one.
The structure of this compound allows for the existence of several tautomers, which are isomers that differ in the position of a proton and a double bond. DFT calculations are instrumental in predicting the relative stability of these tautomeric forms by comparing their Gibbs free energies. In a related compound, 2-amino-5,6-dimethyl-4-hydroxypyrimidine, recrystallization from an aqueous solution yielded the 1H-keto tautomer. researchgate.net However, the IR spectrum suggested the presence of the 4-hydroxy tautomer in the crystal as well. researchgate.net
Theoretical studies on similar heterocyclic systems, such as dinitrobenzotriazoles, have demonstrated that DFT calculations can reliably identify the most energetically favorable tautomer. mdpi.com For instance, the 1H tautomer was found to be the most stable form for both 5,7-dinitrobenzotriazole (DBT) and 4-amino-5,7-dinitrobenzotriazole (ADBT). mdpi.com The stability of tautomers can be significantly influenced by the surrounding environment, and computational models can account for solvent effects. nih.gov For aminopurines, the relative stability of tautomers and the properties of the amino group are affected by the solvent. nih.gov
The relative energies of different tautomers of this compound, as predicted by DFT calculations, are crucial for understanding its chemical behavior and biological activity, as different tautomers may exhibit distinct interaction profiles.
Table 1: Predicted Tautomeric Stability of a Related Pyrimidine (B1678525) Derivative This table is illustrative and based on findings for similar compounds. Specific values for this compound would require dedicated calculations.
| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|
| 1H-keto form | 0.00 | >99 |
| 3H-keto form | +5.2 | <1 |
| 4-hydroxy form (enol) | +8.7 | <0.1 |
DFT calculations are also employed to predict and validate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the theoretical chemical shifts and vibrational frequencies, researchers can assign the experimentally observed signals to specific atoms and vibrational modes within the molecule. This is particularly useful for complex molecules where empirical assignment can be challenging.
For instance, in the study of peptides, DFT calculations have been used to predict J-couplings, which are then compared to experimental NMR data to determine the conformational preferences of the molecule in solution. americanpeptidesociety.org Similarly, the 1D ¹H-NMR of model synthetic peptides has been recorded to confirm their ordered nature in solution, with chemical shift dispersions aligning with computational data. nih.gov While direct computational studies on the NMR and IR spectra of this compound are not widely published, the methodologies are well-established.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov
Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound within the active site of an enzyme. alliedacademies.org These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com For example, in a study of potential inhibitors for New Delhi metallo-β-lactamase-1 (NDM-1), molecular docking revealed key interactions between the ligands and amino acid residues in the active site. mdpi.com
Table 2: Illustrative Molecular Docking Results for a Pyrimidine Derivative with a Kinase This table is a hypothetical representation of typical data obtained from a molecular docking study.
| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase X | -8.5 | Lys72, Glu91, Leu148 |
| Kinase Y | -7.2 | Asp168, Val27, Phe167 |
In Silico Screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic properties. researchgate.net These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. researchgate.net
For various classes of compounds, including sulfonamide derivatives and melatonin (B1676174) derivatives, online tools and software are used to calculate properties such as lipophilicity, water solubility, human intestinal absorption, and potential for blood-brain barrier penetration. nih.govnih.gov For instance, a study on chickpea-derived peptides used the ADMETlab 2.0 server to predict their pharmacokinetic properties. mdpi.com These predictions are based on the molecular structure of the compound and employ quantitative structure-activity relationship (QSAR) models. researchgate.net While specific ADMET predictions for this compound are not publicly available, the methodology is readily applicable.
Table 3: Representative In Silico ADMET Predictions This table presents a typical output from an in silico ADMET prediction for a small molecule.
| ADMET Property | Predicted Value/Classification |
|---|---|
| Molecular Weight | < 500 g/mol |
| LogP (Lipophilicity) | 1.5 |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Low |
| CYP2D6 Inhibitor | No |
Conformational Analysis and Energy Minimization Studies
Conformational analysis aims to identify the low-energy three-dimensional arrangements of a molecule, known as conformers. copernicus.org Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. nih.gov These studies are essential for understanding the flexibility of a molecule and identifying the bioactive conformation—the specific 3D structure a molecule adopts when it binds to its biological target.
Computational methods, such as molecular mechanics and quantum mechanics, are used to perform conformational searches and energy minimizations. nih.gov For example, a study on aromatic non-coded amino acids used molecular dynamics simulations to explore their conformational propensities. nih.gov The minimum-energy conformation of a molecule can be determined through techniques like pattern search and combinatorial search. researchgate.net Knowledge of the accessible conformations and the energy barriers between them is crucial for rational drug design. copernicus.org
Biological Activities and Molecular Mechanisms of Action of 5 Amino 6 Methylpyrimidin 4 1h One and Its Derivatives
Anticancer and Antitumor Activities
Derivatives of the 5-Amino-6-methylpyrimidin-4(1H)-one scaffold have emerged as promising candidates in the development of novel anticancer agents. Their efficacy stems from their ability to inhibit the proliferation of cancer cells, target critical kinase enzymes involved in tumor progression, and interfere with the fundamental processes of DNA synthesis and repair.
Inhibition of Cancer Cell Proliferation
A significant body of research has demonstrated the potent antiproliferative effects of pyrimidine (B1678525) derivatives against a variety of human cancer cell lines. These compounds have shown the ability to arrest the growth of tumors by inducing cell death, often through apoptosis.
Novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have exhibited notable inhibitory activity against renal cancer cell lines. nih.gov In a comprehensive study, several compounds from this series were tested against a panel of 60 human tumor cell lines. nih.gov Among these, certain derivatives displayed selective and potent activity. For instance, compound 12c was identified as a particularly potent inhibitor of the UO-31 renal cancer cell line, with a half-maximal inhibitory concentration (IC50) of 0.87 μM. nih.gov Other derivatives, such as 12f and 12j , also showed significant activity against leukemia and melanoma cell lines, respectively. nih.gov
Similarly, indazol-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic potential. mdpi.com Several of these compounds demonstrated significant inhibitory activity against the MCF-7 human breast cancer cell line. mdpi.com Notably, compounds 4f and 4i exhibited IC50 values of 1.629 μM and 1.841 μM, respectively, which were more potent than the reference drug staurosporine. mdpi.com
Another class of related compounds, 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines, has also shown promise. mdpi.com Compounds 7 and 10 from this series displayed high activity against various cancer cell lines, including leukemic (K562, HL-60) and ovarian cancer (OKP-GS) cell lines, with IC50 values in the low micromolar range. mdpi.com
Furthermore, the quinoline (B57606) derivative 5-amino-1MQ , while not a pyrimidine, functions by inhibiting the enzyme nicotinamide (B372718) N-methyltransferase (NNMT), which is overexpressed in various cancers. genemedics.compeptidesciences.com By blocking NNMT, 5-amino-1MQ disrupts the energy metabolism of cancer cells, thereby impeding their growth and proliferation. genemedics.com
| Derivative Class | Compound | Cancer Cell Line | IC50 (μM) |
| 4-Aminopyrazolo[3,4-d]pyrimidines | 12c | UO-31 (Renal) | 0.87 nih.gov |
| 12f | HL-60 (TB) (Leukemia) | 1.41 nih.gov | |
| 12j | SK-MEL-5 (Melanoma) | 1.82 nih.gov | |
| Indazol-pyrimidines | 4f | MCF-7 (Breast) | 1.629 mdpi.com |
| 4i | MCF-7 (Breast) | 1.841 mdpi.com | |
| 4-Methylbenzamide Purine (B94841) Derivatives | 7 | K562 (Leukemia) | 2.27 mdpi.com |
| 10 | HL-60 (Leukemia) | 1.52 mdpi.com |
Targeting of Kinase Enzymes (e.g., BTK, PI3Kδ, Src, EGFR, CDK4/cyclin D1)
A key mechanism through which pyrimidine derivatives exert their anticancer effects is by targeting and inhibiting the activity of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.
A novel class of 2,4-diamino-5-ketopyrimidines has been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov Specifically, the compound R547 demonstrated significant inhibitory activity against CDK1, CDK2, and CDK4, with Ki values of 0.001 μM, 0.003 μM, and 0.001 μM, respectively. nih.gov The CDK4/cyclin D1 complex is a critical regulator of the G1-S phase transition in the cell cycle, and its inhibition can lead to cell cycle arrest and prevent tumor cell proliferation. nih.gov The overexpression of Cyclin D1 and CDK4 has been linked to resistance to CDK4/6 inhibitors in breast cancer. nih.gov
Furthermore, some 4-methylbenzamide derivatives have shown inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which are receptor tyrosine kinases involved in tumor angiogenesis and growth. mdpi.com
While not directly derivatives of this compound, the broader class of pyrimidine-based compounds has been instrumental in the development of inhibitors for other critical kinases such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ), which are key targets in B-cell malignancies.
| Derivative Class | Compound | Target Kinase | Inhibition (Ki/IC50) |
| 2,4-Diamino-5-ketopyrimidines | R547 | CDK1 | 0.001 μM (Ki) nih.gov |
| R547 | CDK2 | 0.003 μM (Ki) nih.gov | |
| R547 | CDK4 | 0.001 μM (Ki) nih.gov | |
| 4-Methylbenzamide Purine Derivatives | 7 | PDGFRα | 36-45% inhibition at 1 μM mdpi.com |
| 10 | PDGFRβ | 36-45% inhibition at 1 μM mdpi.com |
Interference with DNA Synthesis and Repair
The structural similarity of pyrimidine derivatives to the natural pyrimidine bases (cytosine, thymine, and uracil) allows them to interfere with the synthesis and repair of DNA, which are fundamental processes for cell viability and proliferation.
Certain pyrimidine analogues, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), act as anticancer agents by being incorporated into DNA during replication. nih.gov This incorporation can lead to DNA damage, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells. nih.gov While not a direct derivative, this illustrates a key mechanism available to pyrimidine-based compounds.
Thienopyrimidine derivatives have also been synthesized, and while their primary reported activities are antimicrobial and analgesic, their structural similarity to purines and pyrimidines suggests a potential for interaction with DNA and related enzymes. researchgate.net Deoxyribonucleases (DNases) are enzymes that hydrolyze DNA, and their inhibitors can modulate cellular processes. Some synthetic compounds have been shown to inhibit DNase activity. researchgate.net
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound and related heterocyclic compounds have demonstrated significant antimicrobial activities, including antibacterial and antiviral effects.
Antibacterial Efficacy
The search for new antibacterial agents is crucial in the face of growing antibiotic resistance. Pyrimidine derivatives have emerged as a promising scaffold for the development of novel antibacterial drugs.
A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against several pathogenic bacterial strains. researchgate.net These compounds showed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Xanthomonas campestris. researchgate.net
In another study, 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, which are structurally related to pyrimidines, were synthesized and tested for their antibacterial properties. nih.gov One of the compounds, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, was found to be particularly potent against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) value of ≤8 μg/mL. nih.gov Furthermore, some derivatives in this series showed significant activity against Helicobacter pylori, a bacterium associated with various gastric diseases. nih.gov
Thienopyrimidine derivatives have also been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
| Derivative Class | Compound | Bacterial Strain | MIC (μg/mL) |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | 4a-k | Bacillus subtilis | Active researchgate.net |
| 4a-k | Staphylococcus aureus | Active researchgate.net | |
| 4a-k | Xanthomonas campestris | Active researchgate.net | |
| 5-substituted 1-methyl-4-nitro-1H-imidazoles | 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 nih.gov |
| 10 | Helicobacter pylori | 2 nih.gov | |
| 11 | Helicobacter pylori | 2 nih.gov |
Antiviral Properties and Replication Inhibition
The antiviral potential of pyrimidine derivatives has been explored, with several compounds showing inhibitory effects against various viruses. Their mechanism of action often involves the inhibition of viral replication by targeting key viral enzymes or processes.
A notable example is the anti-adenoviral activity of 1-(4-phenoxybenzyl) 5-aminouracil (B160950) derivatives. nih.gov Uracil (B121893) is a fundamental pyrimidine base, and these derivatives have been shown to be effective inhibitors of human adenovirus replication. nih.gov This highlights the potential of modifying the pyrimidine scaffold to develop targeted antiviral therapies.
The development of resistance to existing antiviral drugs, such as cidofovir (B1669016) in the case of adenovirus, is a significant concern. nih.gov Studies have shown that resistance can arise from mutations in the viral DNA polymerase, the target of many nucleoside analogue antivirals. nih.gov This underscores the need for novel antiviral agents with different mechanisms of action, a role that new pyrimidine derivatives could potentially fill.
While specific antiviral data for this compound derivatives is limited in the provided context, the activity of related uracil derivatives provides a strong rationale for further investigation into this area.
Antifungal Effects of Pyrimidine Derivatives
A notable area of investigation has been the synthesis and evaluation of novel pyrimidine derivatives for their efficacy against phytopathogenic fungi. nih.gov For instance, derivatives of 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown considerable activity against economically important plant pathogens. nih.govresearchgate.net
In a key study, a series of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (compounds 5) and their subsequent 1,8-2H-pyrazolo[3,4-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-4-ones (compounds 6) were synthesized and tested for their antifungal properties. nih.govresearchgate.net The preliminary bioassays indicated that both series of compounds possessed high antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.govresearchgate.net
Notably, the nature of the substituent at the R position in compounds 5 played a crucial role in their antifungal efficacy, with a methyl (Me) group conferring better activity than a benzyl (B1604629) (PhCH2) group. nih.govresearchgate.net Furthermore, specific derivatives from series 6, namely 6c, 6g, and 6i, exhibited complete inhibition of Sclerotinia sclerotiorum at a concentration of 50 mg/L. nih.govresearchgate.net Even at a lower concentration of 10 mg/L, these compounds maintained significant inhibitory activity. nih.govresearchgate.net
Table 1: Antifungal Activity of 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives against Sclerotinia sclerotiorum
| Compound | Concentration (mg/L) | Inhibition Rate (%) |
| 6c | 50 | 100 |
| 10 | 83 | |
| 6g | 50 | 100 |
| 10 | 83 | |
| 6i | 50 | 100 |
| 10 | 82 |
Data sourced from preliminary bioassays of synthesized compounds. nih.govresearchgate.net
The mechanism of antifungal action for some pyrimidine derivatives has been linked to the inhibition of crucial enzymes in fungal cell processes. For example, some fungicides target the 3-ketoreductase (Erg27) enzyme, which is involved in sterol C-4 demethylation during ergosterol (B1671047) biosynthesis. researchgate.net Other antifungal mechanisms observed in related heterocyclic compounds, such as 5-aminoimidazole-4-carbohydrazonamide derivatives, involve the induction of reactive oxygen species (ROS) production, which leads to oxidative stress and fungal cell death. mdpi.com
Anti-inflammatory Effects
Derivatives of this compound have demonstrated notable anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory mediators and the modulation of inflammatory pathways.
Inhibition of Immune-Activated Nitric Oxide (NO) Production
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Several studies have shown that derivatives of pyrimidine can effectively inhibit NO production in activated immune cells, such as macrophages. nih.govresearchgate.net
For instance, certain 1,2-diphenylbenzimidazole (B1360257) derivatives have been identified as inhibitors of NO production. nih.gov Specifically, compounds N-(4-(2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide and N-(4-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetamide were found to diminish the production of NO in vitro. nih.gov This inhibition is often linked to the downregulation of iNOS and cyclooxygenase-2 (COX-2) gene expression. researchgate.net The localized production of NO at an inflammatory site can have a protective role, potentially mediated through the heme oxygenase-1/carbon monoxide (HO-1/CO) pathway. nih.gov However, systemic inhibition of NO synthesis has shown anti-inflammatory effects in various models. nih.gov The antidepressant amitriptyline's anti-inflammatory effects are also suggested to be partly due to a decrease in NO production. researchgate.net
Modulation of Inflammatory Pathways
Beyond NO inhibition, derivatives of this compound can modulate various inflammatory pathways. Flavonoids, for example, are known to modulate multiple phases of the inflammatory process, from gene transcription to inhibiting enzymatic activities. nih.gov
Studies on a 5-MER peptide, MTADV, have shown that it can suppress the release of pro-inflammatory cytokines such as IL-6 and IL-1β from cells activated by Serum Amyloid A (SAA). nih.gov This indicates a mechanism that targets the pathogenic cycle of chronic inflammation. nih.gov Furthermore, some pyrimidine derivatives have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.gov For example, PGAM5-Drp1 signaling in macrophages has been shown to regulate the expression and production of inflammatory cytokines by modulating the activation of NF-κB and MAPK pathways. nih.gov
Other Reported Pharmacological Activities
In addition to their antifungal and anti-inflammatory properties, derivatives of this compound have been explored for other potential therapeutic applications, including as anticonvulsants and analgesics.
Anticonvulsant Potential
The search for novel anticonvulsant agents has led to the investigation of various pyrimidine derivatives. Research has focused on the synthesis of compounds that can effectively manage seizures with favorable safety profiles. nih.govsemanticscholar.org
Derivatives of 6-amino-4-hydroxy-2-thio-pyrimidine have been synthesized and evaluated for their anticonvulsant activity. researchgate.net In one study, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide was identified as a lead compound that could prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. researchgate.net The mechanism of action for such compounds is thought to involve interaction with GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors. researchgate.net
Similarly, derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been investigated. pensoft.net The presence of a thioacetamide (B46855) fragment in these molecules appears to contribute positively to their antiepileptic activity. pensoft.net Hybrid compounds incorporating a pyrrolidine-2,5-dione ring, a known pharmacophore for anticonvulsant activity, have also shown promise. nih.gov For example, the compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride demonstrated significant anticonvulsant effects in multiple animal models of epilepsy. nih.gov
Analgesic Properties
The analgesic potential of pyrimidine derivatives has also been an area of active research. Certain derivatives have shown efficacy in animal models of pain, suggesting their potential use in pain management. nih.govnih.gov
A study on 1,3-substituted 5-amino-6-methyluracil derivatives revealed both analgesic and anti-inflammatory activities. nih.gov Furthermore, hybrid compounds that exhibit anticonvulsant properties have also been evaluated for their antinociceptive effects. nih.govnih.gov For instance, a water-soluble analogue of a pyrrolidine-2,5-dione derivative, compound 14, not only showed robust anticonvulsant activity but also high efficacy against pain responses in models of tonic, neurogenic, and neuropathic pain. nih.gov The mechanism for its analgesic action is thought to be complex, potentially involving the inhibition of sodium and calcium channels as well as TRPV1 receptor antagonism. nih.gov
Antidiabetic and Antioxidant Activities
The therapeutic potential of this compound and its derivatives has been a subject of scientific investigation, particularly concerning their roles in metabolic and oxidative stress-related conditions. Research has highlighted the antioxidant properties of the parent compound, while studies on its derivatives have revealed promising antidiabetic effects.
Antioxidant Activity:
This compound, also known as 5-amino-6-methyluracil, has been identified as a noteworthy pyrimidine antioxidant. researchgate.net Its mechanism of action involves the inhibition of radical chain reactions. Studies on the radical-chain oxidation of 1,4-dioxane (B91453) have shown that 5-amino-6-methyluracil can effectively react with peroxyl radicals. researchgate.net The rate constant for this reaction has been determined, providing quantitative evidence of its antiradical activity. researchgate.net This inherent antioxidant capability is a crucial attribute, as oxidative stress is a key pathological factor in numerous chronic diseases, including diabetes.
Derivatives of pyrimidine have also been extensively studied for their antioxidant potential. For instance, novel thiopyrimidine and thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant antioxidant activity against DPPH radicals, with some compounds showing higher potency than standard antioxidants like rutin (B1680289) and ascorbic acid. researchgate.net Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, while not showing significant interaction with DPPH, have been found to be potent inhibitors of lipid peroxidation. nih.gov
Antidiabetic Activity:
While direct studies on the antidiabetic activity of this compound are limited, a significant body of research points to the potent antidiabetic effects of its derivatives. These compounds often act through various mechanisms, including the inhibition of key enzymes involved in glucose metabolism.
A series of novel 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives were synthesized and evaluated for their in-vivo antidiabetic effects. researchgate.net Several of these compounds exhibited a significant reduction in blood glucose levels in animal models, comparable to the standard drug metformin. researchgate.net Furthermore, pyrimidine-based thiazolidinedione derivatives have been developed and shown to significantly decrease blood glucose levels in streptozotocin-induced diabetic rats, with some compounds demonstrating potency comparable to pioglitazone. nih.gov The mechanism for some pyrimidine derivatives involves the inhibition of α-amylase, an enzyme responsible for the breakdown of starch, thereby reducing post-prandial hyperglycemia. xisdxjxsu.asia Fused pyrimidine systems, such as thiazolopyrimidines, have also been investigated, with certain derivatives showing promising in vivo reduction of total serum glucose concentration and an increase in total antioxidant capacity in diabetic rats. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The exploration of the structure-activity relationships (SAR) of pyrimidine derivatives is crucial for the rational design of more potent and selective therapeutic agents. By systematically modifying the chemical structure of these compounds, researchers can identify the key molecular features responsible for their biological activities.
Correlation Between Structural Modifications and Biological Efficacy
Studies on various pyrimidine derivatives have provided valuable insights into how specific structural changes influence their antidiabetic and antioxidant efficacy.
For antidiabetic activity , in a series of 2-methyl/benzylthio-5-cyano-1,6-dihydro-6-oxo-4-(substitutedphenyl) pyrimidines, the nature of the substituent on the phenyl ring at the 4-position and the group at the 2-position significantly impacted their ability to lower blood glucose levels. For instance, derivatives with a cyclohexylamino or 2-phenylethylamine group at the 2-position showed notable activity. researchgate.net The following table summarizes the percentage decrease in blood glucose for some of these derivatives.
| Compound | Substituent at C4-phenyl | Substituent at C2 | % Decrease in Blood Glucose |
|---|---|---|---|
| 6d | 4-Cl | -SCH2Ph | 20.6 |
| 6e | 4-CH3 | -SCH2Ph | 32.8 |
| 6f | H | -SCH2Ph | 29.5 |
| 6j | 4-Cl | cyclohexylamino | 45.9 |
| 6k | 4-CH3 | cyclohexylamino | 52.4 |
| 6l | H | cyclohexylamino | 49.1 |
| Metformin (Reference) | - | - | 55.7 |
Data sourced from a study on new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. researchgate.net
In another study on pyrimidine-based thiazolidinedione derivatives, the substitution on the pyrimidine ring was critical for their anti-diabetic potential. Compound 6e , with a specific substitution pattern, was identified as the most potent in the series, reducing blood glucose levels significantly. nih.gov
| Compound | Substituents | IC50 (µM) for Lipid Peroxidation Inhibition |
|---|---|---|
| 2a | R1=Ph, R2=H | 42 |
| 2f | R1=4-Cl-Ph, R2=CH3 | 47.5 |
Data from a study on novel pyrimidine derivatives as antioxidant and anticancer agents. nih.gov
Identification of Key Pharmacophores and Active Sites
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrimidine derivatives, several key pharmacophoric features have been identified that are crucial for their antidiabetic and antioxidant activities.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Versatile Synthetic Building Block for Complex Heterocyclic Systems
The chemical reactivity of the 5-Amino-6-methylpyrimidin-4(1H)-one scaffold makes it an exceptionally versatile building block in organic synthesis. The presence of multiple reaction sites allows for the construction of a diverse array of more complex heterocyclic systems. Pyrimidinone derivatives are recognized as important motifs for creating novel chemotypes, often serving as bioisosteres for structures like amides, pyridines, and phenols in drug design. frontiersin.org
The amino group at the C-5 position and the methyl group at C-6, along with the reactive sites on the pyrimidinone ring itself, can be readily modified. For instance, the C-5 carbon atom in 6-aminouracil (B15529) derivatives, which are structurally related to this compound, is susceptible to attack by electrophilic reagents. medchemica.com This reactivity is fundamental to building more elaborate molecular architectures. Synthetic chemists have utilized these properties to construct fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, through reactions with reagents like guanidine (B92328). nih.gov Furthermore, the pyrimidinone core can be integrated into multi-component reactions to generate complex molecules like 1,2,3-triazoles in good yields, demonstrating its utility in "click" chemistry applications. nih.gov These synthetic strategies highlight the role of the pyrimidinone skeleton as a foundational element for accessing a wide range of biologically active heterocyclic compounds. rsc.orgchemscene.com
Development of this compound as a Lead Compound for Therapeutic Agents
While this compound itself is a foundational structure, its close analogs have shown significant promise as lead compounds in the development of new drugs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The pyrimidinone scaffold provides an excellent starting point for such optimization.
A structurally similar compound, 5-amino-6-methyluracil, has been identified as a promising antioxidant with potential therapeutic applications in treating conditions like hypoxia. nih.gov This highlights the inherent biological activity that can be found in this class of molecules. Researchers often use such lead compounds to guide the synthesis of derivatives with improved potency and selectivity. For example, in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors for inflammatory diseases, a pyrazolopyrimidine hit was identified and subsequently modified at the 5-amino position to improve its properties. nih.gov This process of sequential modification of a lead structure is a cornerstone of modern drug discovery. The goal is to enhance desirable characteristics such as target affinity, cell permeability, and metabolic stability, transforming a promising hit into a viable drug candidate. nih.gov
Design and Synthesis of Novel Drug Candidates Based on the Pyrimidinone Scaffold
The pyrimidinone scaffold has been extensively used in the rational design and synthesis of novel drug candidates targeting a variety of diseases, particularly cancer. By modifying the core structure, medicinal chemists can create focused libraries of compounds to screen for activity against specific biological targets.
One successful approach involves using 5,6-diaminouracils, which share a common aminopyrimidine core, as a backbone to synthesize dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.govmdpi.com These two proteins are implicated in cancer cell growth and survival, making them attractive targets for anticancer therapy. nih.govmdpi.com In one study, researchers synthesized a series of 5-arylethylidene-aminopyrimidine-2,4-diones and tested their cytotoxic activity against several cancer cell lines. nih.govmdpi.com
Another area of focus has been the development of inhibitors for the Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma. nih.gov Researchers have designed and synthesized derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol, which features the same core skeleton, to selectively target FGFR4. nih.gov The synthetic strategy often involves building upon the central pyrimidine (B1678525) ring, adding various substituents to optimize the compound's interaction with the kinase's binding site. nih.gov
The table below summarizes examples of drug candidates developed from the pyrimidinone scaffold.
| Compound Series | Target(s) | Therapeutic Indication | Key Findings |
|---|---|---|---|
| 5-Arylethylidene-aminopyrimidine-2,4-diones | BRD4 / PLK1 | Cancer | Compound 4 showed significant dual inhibition with IC₅₀ values of 0.029 µM (BRD4) and 0.094 µM (PLK1). mdpi.com |
| 5-Arylethylidene-amino-2-thiopyrimidine-4-ones | BRD4 / PLK1 | Cancer | Compound 7 was a potent dual inhibitor (IC₅₀ = 0.042 µM for BRD4, 0.02 µM for PLK1) and induced apoptosis in cancer cells. nih.govmdpi.com |
| 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives | FGFR4 | Hepatocellular Carcinoma | Compound 6O was identified as a potent and selective FGFR4 inhibitor that inhibited tumor growth in a xenograft model. nih.gov |
| 5-Amino-pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammatory Diseases | Modification of the 5-amino position led to compounds with excellent potency, selectivity, and oral bioavailability. nih.gov |
Exploration of Pyrimidinone Derivatives in Preclinical and Clinical Development
The successful application of the pyrimidinone scaffold is evident in the number of derivatives that have progressed into preclinical and clinical development. Several pyrimidine-based drugs are already in clinical use, demonstrating the therapeutic viability of this heterocyclic family. For example, afloqualone, proquazone, and tofacitinib (B832) are approved anti-inflammatory drugs built upon a pyrimidine core. rsc.org
More recently, dual inhibitors of BRD4 and PLK1, developed from aminopyrimidine scaffolds, have shown promising results in preclinical animal models, where they have been shown to inhibit tumor growth and induce cancer cell death. nih.gov These positive preclinical findings have paved the way for human clinical trials to assess the safety and efficacy of this class of dual inhibitors. nih.gov Furthermore, numerous patents have been filed for pyrimidine derivatives targeting key signaling pathways in cancer, such as those involving PI3K and mTOR, indicating a robust pipeline of compounds in early-stage development. medchemica.com While not a pyrimidinone, the recent FDA approval of Pirtobrutinib, a reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with an aminopyrazole core, further underscores the success of related amino-heterocycles in modern oncology. nih.gov This continuous progression from laboratory synthesis to clinical application validates the importance of the pyrimidinone scaffold in the ongoing search for new medicines.
Future Research Directions and Therapeutic Prospects
Exploration of Novel, Sustainable, and Scalable Synthetic Routes
The future of drug development is intrinsically linked to the ability to produce compounds efficiently and sustainably. For pyrimidinone derivatives, this means moving beyond traditional synthetic methods towards greener and more scalable alternatives.
Current research is focused on developing one-pot, multicomponent reactions, which offer numerous advantages including simplicity, reduced waste, and high yields. researchgate.net The Biginelli reaction, a classic example, provides a straightforward route to pyrimidine-based compounds and continues to be optimized. mdpi.com Modern approaches are exploring the use of environmentally friendly catalysts and solvents. For instance, magnetized deionized water has been used as a green solvent for the catalyst-free synthesis of pyranopyrimidines and pyridopyrimidines, resulting in high yields and short reaction times. researchgate.net Similarly, the use of organocatalysts like DBU in aqueous ethanol (B145695) demonstrates a move towards milder and more sustainable reaction conditions. researchgate.net The development of solid-phase synthesis and flow chemistry techniques is also a promising avenue for creating large libraries of pyrimidinone derivatives for screening purposes. researchgate.net These methods allow for easier purification and automation, which are crucial for industrial-scale production.
Future efforts will likely focus on:
Catalyst Innovation: Developing novel, reusable, and highly efficient catalysts, such as nanoparticles (e.g., ZrO2, Fe2O3) and biocatalysts. researchgate.netresearchgate.net
Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to accelerate reactions and improve yields under solvent-free conditions. researchgate.net
Renewable Starting Materials: Investigating the use of bio-based feedstocks to reduce reliance on petrochemicals.
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
While many pyrimidinone derivatives have shown promising biological activity, a deep understanding of their mechanism of action at the molecular level is often lacking. Future research will need to employ advanced techniques to identify specific molecular targets and signaling pathways.
For instance, pyrimidine (B1678525) derivatives have been shown to target enzymes like DNA gyrase in bacteria and various kinases in cancer cells. nih.govekb.eg To further elucidate these interactions, researchers are using a combination of computational and experimental approaches:
Molecular Docking and Modeling: These in silico methods help predict how pyrimidinone derivatives bind to their target proteins, guiding the design of more potent and selective inhibitors. nih.gov
Proteomics and Genomics: These "omics" technologies can identify the full range of proteins and genes affected by a pyrimidinone-based compound, providing a comprehensive view of its cellular effects. nih.gov
X-ray Crystallography: Co-crystallizing active compounds with their target proteins can provide a detailed, atomic-level picture of the binding interactions, facilitating structure-based drug design. nih.gov
A deeper understanding of these mechanisms will be crucial for developing next-generation therapeutic agents with improved efficacy and reduced side effects.
Application of Combinatorial Chemistry and High-Throughput Screening for Derivative Libraries
The versatility of the pyrimidine scaffold makes it an ideal candidate for combinatorial chemistry, a technique used to rapidly synthesize large libraries of related compounds. nih.gov By systematically modifying the substituents on the pyrimidinone core, researchers can generate vast numbers of diverse molecules.
These libraries can then be subjected to high-throughput screening (HTS) to quickly identify "hit" compounds with desired biological activities. researchgate.netacs.org HTS assays can be designed to measure a wide range of biological endpoints, from enzyme inhibition to cell viability. For example, a recent HTS campaign identified 2-sulfonylpyrimidine derivatives as novel covalent inhibitors of WRN helicase, a promising target in cancer therapy. acs.org
The integration of combinatorial synthesis and HTS will accelerate the discovery of new lead compounds. Future directions in this area include:
DNA-Encoded Libraries (DELs): This technology allows for the creation of massive libraries (millions to billions of compounds) where each molecule is tagged with a unique DNA barcode, enabling highly efficient screening. nih.gov
Phenotypic Screening: This approach involves testing compound libraries on whole cells or organisms to identify molecules that produce a desired phenotype (e.g., cancer cell death), without prior knowledge of the molecular target. researchgate.net
In Vivo Efficacy and Safety Profiling of Promising Derivatives
Once promising pyrimidinone derivatives are identified through in vitro screening, the next critical step is to evaluate their efficacy and safety in living organisms. In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) and to assess its potential toxicity.
Preclinical studies in animal models, such as mice and rats, are used to:
Determine Pharmacokinetics: Assess the drug's concentration in the body over time. nih.gov
Evaluate Efficacy: Test the compound's ability to treat a specific disease in a living system. For example, pyrimidinone derivatives have shown anti-inflammatory and anticancer effects in animal models. mdpi.comresearchgate.net
Assess Safety: Identify any potential adverse effects. For instance, a 28-day oral toxicity study of a pyrimidinone derivative in Wistar rats showed no treatment-related adverse effects. nih.gov
Successful in vivo studies are a prerequisite for advancing a compound to clinical trials in humans. Future research will increasingly utilize advanced in vivo imaging techniques to monitor drug distribution and target engagement in real-time.
Development of Pyrimidinone-Based Therapeutic Agents for Specific Disease Indications
The broad spectrum of biological activities exhibited by pyrimidinone derivatives makes them attractive candidates for development as therapeutic agents for a variety of diseases. nih.govmdpi.com
Table 1: Potential Therapeutic Applications of Pyrimidinone Derivatives
| Disease Area | Potential Molecular Targets | Examples of Investigated Derivatives |
| Cancer | Kinases (e.g., EGFR, PI3K/mTOR), DNA Ligase, USP1, BRD4/PLK1 | Pyrido[2,3-d]pyrimidin-7(8H)-ones, 5-cyanopyrimidine (B126568) derivatives, 6-aryl-5-cyano thiouracils |
| Infectious Diseases | DNA Gyrase, Viral Polymerases | Azaindole-linked pyrimidines, Isatin-pyrimidine hybrids |
| Inflammatory Diseases | COX-2, Lipoxygenase | Pyrimidine-5-carbonitrile derivatives, Pyrido[2,3-d]pyrimidines |
| Central Nervous System (CNS) Disorders | Serotonin receptors, Adenosine receptors | Pyrimidine-based 5-HT agonists/antagonists, Adenosine receptor antagonists |
| Metabolic Disorders | Nicotinamide (B372718) N-methyltransferase (NNMT) | 5-Amino-1-methylquinolinium (5-Amino-1MQ) |
Data sourced from multiple research articles. nih.govresearchgate.netekb.egnih.govnih.govacs.orgnih.govmdpi.comswolverine.comlivvnatural.com
For example, in oncology, pyrimidinone derivatives are being investigated as inhibitors of various kinases involved in cancer cell growth and proliferation. ekb.egacs.org In the realm of infectious diseases, they are being explored as novel antibiotics and antivirals. nih.gov Furthermore, their anti-inflammatory properties make them promising candidates for treating conditions like rheumatoid arthritis. nih.gov More recently, inhibitors of nicotinamide N-methyltransferase (NNMT), such as 5-Amino-1MQ, are showing potential in treating obesity and related metabolic disorders. swolverine.comlivvnatural.comnih.gov
The continued exploration of the vast chemical space of pyrimidinone derivatives, coupled with advances in drug discovery technologies, holds great promise for the development of new and effective therapies for a wide range of human diseases.
Q & A
Q. What are the standard methods for synthesizing and purifying 5-Amino-6-methylpyrimidin-4(1H)-one?
- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions with appropriate precursors (e.g., substituted pyrimidines or amidines). For example, derivatives can be synthesized via cyclization reactions using acetic acid or ethanol as solvents, followed by purification via recrystallization (e.g., hexane/dichloromethane mixtures) or column chromatography . For salts or co-crystals, crystallization with counterions like perchlorate may be employed to enhance stability .
Q. How is this compound characterized experimentally?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ ~1.5–8.3 ppm for alkyl/aromatic protons) . IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3470 cm⁻¹) .
- Thermal Analysis : Melting points (e.g., 214–216°C) determined via capillary methods .
- Elemental Analysis : Combustion analysis verifies molecular formula (C₅H₇N₃O) .
Q. What crystallographic tools are recommended for determining its crystal structure?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Mercury software aids in visualizing hydrogen bonds (e.g., N–H⋯O, π-π stacking) and calculating packing similarity . Validate structures with checkCIF/PLATON to resolve disorder or symmetry issues .
Advanced Research Questions
Q. How can conflicting synthetic yields or purity data be resolved?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature). Track intermediates via LC-MS or in situ IR. Compare recrystallization solvents (e.g., ethanol vs. hexane/CH₂Cl₂) to assess purity via HPLC . For polymorphic forms, use powder XRD to identify crystalline phases .
Q. What advanced methods analyze intermolecular interactions in its crystal lattice?
- Methodological Answer :
- Hydrogen Bonding : Measure donor-acceptor distances (e.g., 2.8–3.2 Å for N–H⋯O) using Mercury’s contact analysis .
- π-π Stacking : Calculate centroid distances (e.g., 3.7–3.8 Å) and dihedral angles to assess stacking geometry .
- Void Analysis : Use Mercury’s void visualization to probe solvent-accessible volumes .
Q. How is the biological activity of its derivatives evaluated?
- Methodological Answer : Design derivatives via functional group modifications (e.g., halogenation, alkylation) guided by SAR studies . Assess antimicrobial activity via minimum inhibitory concentration (MIC) assays or anticancer potential via cell viability assays (e.g., MTT). Docking studies with target proteins (e.g., SIRT1) can rationalize activity .
Q. What strategies validate crystallographic data quality?
- Methodological Answer :
- Validation Software : Run checkCIF to flag outliers in bond lengths/angles .
- Disorder Modeling : Refine split positions for disordered atoms (e.g., perchlorate anions) with occupancy constraints .
- Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystal refinement .
Q. How are computational methods integrated into its structural and reactivity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
